1-Butyl-4-nitro-1H-pyrazol-3-amine
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Overview
Description
1-Butyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with the molecular formula C7H12N4O2, features a butyl group, a nitro group, and an amine group attached to the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-nitro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylhydrazine with a nitro-substituted alkyne, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as silver or copper salts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-butyl-4-amino-1H-pyrazol-3-amine.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-Butyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-4-nitro-1H-pyrazol-3-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-nitro-1H-pyrazol-4-amine: Similar structure but with different substitution pattern.
1-Butyl-4-nitro-1H-pyrazol-5-amine: Similar structure but with different substitution pattern.
1-Butyl-4-nitro-1H-pyrazol-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
1-Butyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-butyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-4-10-5-6(11(12)13)7(8)9-10/h5H,2-4H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKIHMZUPVAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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